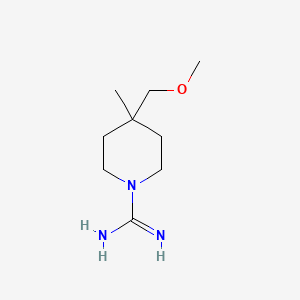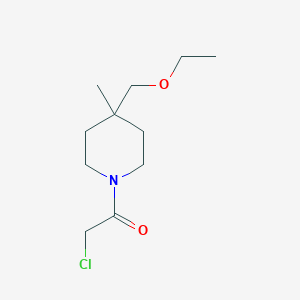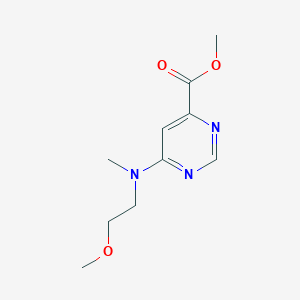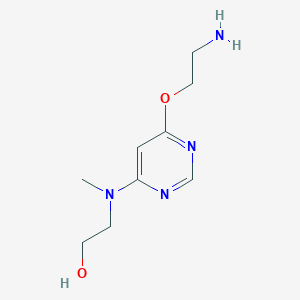
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
Vue d'ensemble
Description
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-AEP, is an organic compound belonging to the pyrimidine family. It is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is a derivative of the amino acid glycine. 2-AEP is used in a variety of scientific research applications, including in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A variety of pyrimidin-4-yl- and pyrazolopyrimidin-yl ethan-1-amines, which may include compounds similar to 2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol, have been synthesized through cyclization and other synthetic steps. These compounds are of interest due to their potential biological activities and as intermediates in chemical synthesis. For instance, Svete et al. (2015) discussed a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, elucidating the potential for generating diverse molecular structures via modification of pyrimidin-4-yl components (Svete, Šenica, Petek, & Grošelj, 2015).
Biological Activity
Research into the biological activities of pyrimidin-4-yl derivatives has indicated potential applications in the inhibition of enzymes such as 15-lipoxygenase (15-LO), which is significant in the context of inflammatory diseases. Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and evaluated them as potential inhibitors of 15-LO, revealing some compounds with notable inhibitory activity (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Sensor Applications
Pyrimidin-4-yl derivatives have also been explored for sensor applications, such as the detection of metal ions. Yadav and Singh (2018) designed and characterized fluorescent sensors based on pyrimidin-4-ol structures for selective recognition of aluminum ions. Their work highlights the versatility of pyrimidin-4-yl derivatives in creating sensitive and selective sensors for environmental and biological applications (Yadav & Singh, 2018).
Crystal Structure and Molecular Interaction Studies
The study of crystal structures and molecular interactions of pyrimidin-4-yl derivatives provides insights into their potential applications in drug design and material science. For instance, compounds with pyrimidin-4-yl groups have been analyzed for their hydrogen-bonding patterns, electronic structures, and assembly in crystals. Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing compounds with specific biological activities or material properties (Glidewell, Insuasty, Cobo, & Glidewell, 2009).
Propriétés
IUPAC Name |
2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13(3-4-14)8-6-9(12-7-11-8)15-5-2-10/h6-7,14H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZUDRHTPJCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


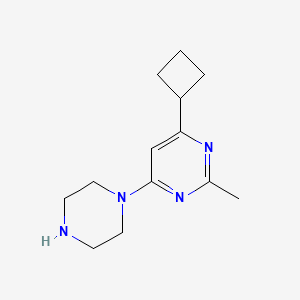
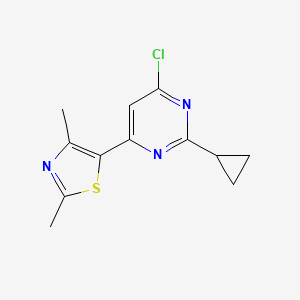
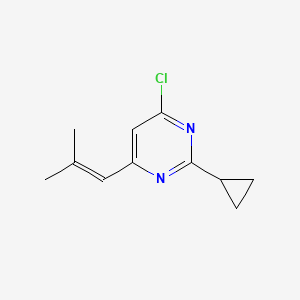
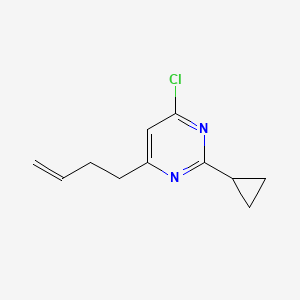
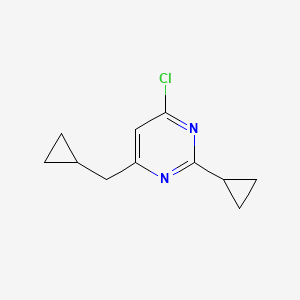
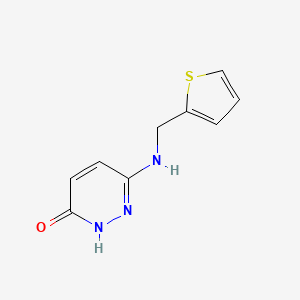
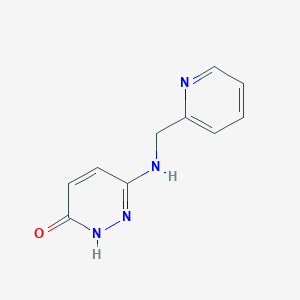


![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
